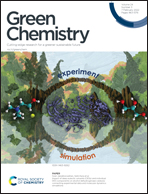Continuous-flow formic acid production from the hydrogenation of CO2 without any base†
Green Chemistry Pub Date: 2021-02-13 DOI: 10.1039/D0GC04233A
Abstract
Hydrogen economy is crucial for our society, and the efficient storage of hydrogen is a key step. Formic acid is a relatively ideal medium for hydrogen storage. The hydrogenation of CO2 to formic acid is a thermodynamically limited reaction; thus, the continuous production of formic acid from CO2 effectively is very interesting. Herein, we report a method of continuous-flow formic acid production via the hydrogenation of carbon dioxide using water as the solvent without any base, and the concentration of formic acid by electrodialysis offline and online was tested. The TON of the reaction could reach 35 000, and 2.5 mol L−1 formic acid aqueous solution was obtained after concentrating by electrodialysis.

Recommended Literature
- [1] Can ionization induce an enhancement of hydrogen storage in Ti2–C2H4 complexes?
- [2] Capillary zone electrophoretic separation of aromatic anions utilizing enhanced ion associability with viologen cations
- [3] Augmentation of air cathode microbial fuel cell performance using wild type Klebsiella variicola
- [4] Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†
- [5] Cadmium sulfide nanocluster-based electrochemical stripping detection of DNA hybridization
- [6] Calixarenenanotubes: structural tolerance towards pyridine templates†
- [7] Cellulose-based spreadable new thixo gels: synthesis and their characterization†
- [8] Capping agent replacement induced self-organization of ultrathin nanowires: a new and general approach for fabricating noble metal nanoporous films with small ligament sizes†
- [9] Calluna vulgaris (L.) Hull: chemical characterization, evaluation of its bioactive properties and effect on the vaginal microbiota
- [10] Betaine host–guest complexation with a calixarene receptor: enhanced in vitro anticancer effect†










